molecular formula C11H21NO5 B2704632 (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid CAS No. 2165771-44-6

(3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Cat. No.: B2704632
CAS No.: 2165771-44-6
M. Wt: 247.291
InChI Key: GRHOLYBGRPTPKR-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes:

    Protection of Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Methoxylation: Introduction of the methoxy group at the appropriate position using methanol and a suitable catalyst.

    Formation of the Pentanoic Acid Backbone: This involves a series of reactions including alkylation and oxidation to form the desired pentanoic acid structure.

    Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its unique structure allows it to act as a probe for studying enzyme mechanisms and protein-ligand interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its role as an intermediate in the production of active pharmaceutical ingredients (APIs) is particularly noteworthy.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry allows it to fit into active sites of enzymes or binding pockets of receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-Methoxy-3-aminopentanoic acid
  • (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
  • (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Uniqueness

Compared to similar compounds, (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid stands out due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(3R,4R)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-7(16-5)8(6-9(13)14)12-10(15)17-11(2,3)4/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHOLYBGRPTPKR-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CC(=O)O)NC(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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